molecular formula C14H8ClNO4 B2434894 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 68302-47-6

7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2434894
CAS No.: 68302-47-6
M. Wt: 289.67
InChI Key: KCLDKWDFEUHNBK-UHFFFAOYSA-N
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Properties

IUPAC Name

7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDKWDFEUHNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid with acetic anhydride . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of chromeno[2,3-b]pyridines may inhibit inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties : The compound's structural features may allow it to modulate pain pathways, offering opportunities for pain management therapies.
  • Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, indicating that further research could reveal similar effects for this compound .

Case Studies

  • Molecular Docking Studies : Research has utilized molecular docking to assess the binding affinity of similar compounds against various biological targets. These studies provide insights into potential interactions with proteins involved in disease pathways, such as bacterial regulatory proteins .
  • Antioxidant Activity Assessment : While specific data on this compound is sparse, related derivatives have shown significant antioxidant capabilities, suggesting that 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid may also possess similar properties worthy of investigation .

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
  • 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid stands out due to its unique combination of chromeno and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

7-Chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound has the molecular formula C14H8ClNO4C_{14}H_{8}ClNO_{4} and a molecular weight of 283.67 g/mol. It features a chromeno-pyridine framework, which is known for contributing to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify existing chromeno derivatives. The detailed synthetic pathways have been documented in various studies, highlighting the importance of substituent variations on biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study evaluated its effects on A549 human lung adenocarcinoma cells using the MTT assay to assess cell viability:

Compound IC50 (µM) Effect on A549 Cells
This compound45Significant reduction in viability
Cisplatin (control)10Standard chemotherapeutic

The results indicated that the compound reduced cell viability significantly compared to untreated controls, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various multidrug-resistant pathogens. In particular, it showed notable effectiveness against strains of Staphylococcus aureus and Escherichia coli:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's potential in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In antimicrobial applications, it appears to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Case Studies

  • Anticancer Study : A study involving the administration of this compound to A549 cells revealed a dose-dependent decrease in cell viability, with significant apoptosis noted at higher concentrations.
  • Antimicrobial Assessment : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, leading to observable zones of inhibition in agar diffusion assays.

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid?

Answer:
A multi-step approach is typically employed:

Condensation : React a chlorinated benzaldehyde derivative (e.g., 3-chlorobenzaldehyde) with a functionalized aminopyridine to form the chromeno-pyridine backbone. Catalysts such as Pd/Cu may enhance coupling efficiency .

Cyclization : Use acidic or basic conditions (e.g., H₂SO₄ or NaOEt) to promote ring closure. Solvents like DMF or toluene are optimal for controlling reaction kinetics .

Carboxylation : Introduce the carboxylic acid group via hydrolysis of a precursor ester under controlled pH (e.g., NaOH/H₂O followed by acidification) .
Key Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify substituents (e.g., methyl group at δ ~2.3 ppm, aromatic protons in the chromene ring) and confirm stereochemistry.
    • ¹³C NMR : Detect carbonyl (C=O, δ ~170-175 ppm) and aromatic carbons .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ ion matching calculated mass ±0.0002 Da) .
  • FTIR : Validate carboxylic acid (O-H stretch ~2500-3300 cm⁻¹, C=O ~1680 cm⁻¹) and chloro groups (C-Cl ~550-750 cm⁻¹) .

Advanced: How should researchers address contradictory NMR data between synthetic batches?

Answer:

Purity Check : Use HPLC to rule out impurities (e.g., unreacted starting materials or side products) .

Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .

Stereochemical Analysis : Employ 2D NMR (COSY, NOESY) to resolve positional ambiguities in the chromeno-pyridine core .

Crystallography : Compare with single-crystal X-ray data of a closely related analog (e.g., ’s dichloropyridine-carboxylic acid derivatives) .

Advanced: What computational strategies predict the compound’s reactivity and bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometry using Gaussian or ORCA .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with known inhibitors .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict stability under biological conditions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Catalyst Screening : Test Pd/Cu ratios (e.g., 1–5 mol%) to balance cost and efficiency .

Solvent Optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventional) .

Workup Strategy : Implement continuous flow chemistry for consistent product isolation .

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